4-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of fluorinated starting materials and cyclopropanation reactions to introduce the cyclopropane ring into the quinoline structure . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the compound meets the required specifications for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of fluorine-substituted analogs .
Scientific Research Applications
4-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Used in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom and cyclopropane ring contribute to its unique reactivity and binding properties. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline: Similar structure but with a bromine atom instead of fluorine.
1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]quinoline: Lacks the fluorine atom, leading to different chemical and biological properties.
Uniqueness
4-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H10FN |
---|---|
Molecular Weight |
163.19 g/mol |
IUPAC Name |
4-fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline |
InChI |
InChI=1S/C10H10FN/c11-9-3-1-2-7-8-4-6(8)5-12-10(7)9/h1-3,6,8,12H,4-5H2 |
InChI Key |
WWTDLQJOIGWDQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3=C(C(=CC=C3)F)NC2 |
Origin of Product |
United States |
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